[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate
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Overview
Description
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate is a complex organic compound that features a naphthalene ring system, an amino group, and a cyclohexylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 1-naphthylamine, undergoes a series of reactions to introduce the amino group and form the naphthalene derivative.
Condensation Reaction: The naphthalene derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the Schiff base.
Cyclohexylpropanoate Formation: The final step involves the esterification of the Schiff base with 3-cyclohexylpropanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the Schiff base back to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-methylphenoxy)acetate
- methyl (2S)-2-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoate
Uniqueness
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate is unique due to its specific combination of a naphthalene ring, an amino group, and a cyclohexylpropanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c22-20(15-18-11-6-10-17-9-4-5-12-19(17)18)23-25-21(24)14-13-16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13-15H2,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKSRFBHBWFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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